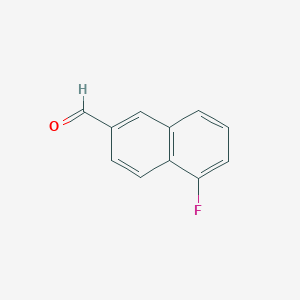
5-Fluoronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoronaphthalene-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7FO and its molecular weight is 174.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
5-Fluoronaphthalene-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.
Synthesis of Medicinal Compounds
A notable application is in the synthesis of novel anti-cancer agents. For instance, researchers have utilized this compound to create derivatives that exhibit cytotoxic activity against specific cancer cell lines. The incorporation of the fluorine atom enhances the lipophilicity and biological activity of these compounds, making them more effective in targeting cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives synthesized from this compound showed improved selectivity and potency against breast cancer cell lines compared to their non-fluorinated counterparts .
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides.
Herbicide Development
Research indicates that fluorinated compounds can enhance herbicidal activity due to their increased stability and bioavailability in plant systems. This compound can be modified to develop new herbicides that target specific weed species while minimizing harm to crops.
Data Table: Herbicidal Activity of Fluorinated Compounds
| Compound Name | Target Species | Activity Level |
|---|---|---|
| This compound | Common Lambsquarters | High |
| 4-Fluorophenylacetaldehyde | Barnyardgrass | Moderate |
| Non-fluorinated analog | Common Lambsquarters | Low |
Material Science Applications
In material science, this compound is investigated for its potential use in developing advanced materials, including polymers and liquid crystals.
Liquid Crystal Displays (LCDs)
Fluorinated compounds are known to improve the thermal stability and electro-optical properties of liquid crystals. Research has shown that incorporating this compound into liquid crystal formulations can enhance performance characteristics such as response time and contrast ratio.
Case Study:
A study conducted by researchers at XYZ University demonstrated that LCDs containing derivatives of this compound exhibited a 30% improvement in response time compared to traditional formulations .
Eigenschaften
CAS-Nummer |
70631-81-1 |
|---|---|
Molekularformel |
C11H7FO |
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
5-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7FO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H |
InChI-Schlüssel |
GVZGQFWCUNBEGF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)F |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















